9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
CAS No.: 5434-96-8
Cat. No.: VC15790586
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5434-96-8 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile |
| Standard InChI | InChI=1S/C12H14N4O2/c1-16-4-2-12(3-5-16)8(6-13)10(17)15-11(18)9(12)7-14/h8-9H,2-5H2,1H3,(H,15,17,18) |
| Standard InChI Key | FIESYJMSBIQRTJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, reflecting its spirocyclic framework with two nitrogen atoms (diazaspiro), two ketone groups (dioxo), and two nitrile substituents (dicarbonitrile) . Alternative designations include:
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3-Methyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-7,11-dicarbonitrile
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2,4-Diketo-9-methyl-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile .
Molecular Formula and Weight
The molecular formula C₁₂H₁₇N₅O₂ corresponds to a molecular weight of 263.296 g/mol . The compound’s structure (Figure 1) features a spiro junction connecting a six-membered cyclohexane ring and a six-membered diazepanone ring, with nitrile groups at positions 1 and 5 and a methyl group on the nitrogen at position 9.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5434-96-8 | |
| Molecular Formula | C₁₂H₁₇N₅O₂ | |
| Molecular Weight | 263.296 g/mol | |
| SMILES Notation | CN1C2(CCCCC2)CN(C1=O)C(=O)C3(C#N)CCCC3C#N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile typically involves multi-step sequences leveraging cyclization and functional group transformations. A plausible route includes:
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Spirocyclization: Formation of the spiro framework via intramolecular cyclization of a precursor containing both cyclohexane and piperidine moieties.
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Introduction of Nitriles: Cyanation at positions 1 and 5 using reagents such as trimethylsilyl cyanide (TMSCN) under acidic conditions .
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Methylation: Quaternization of the tertiary nitrogen at position 9 with methyl iodide or dimethyl sulfate .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorptions at ~2,250 cm⁻¹ (C≡N stretch) and ~1,700 cm⁻¹ (C=O stretch) confirm nitrile and amide functionalities .
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a high boiling point (552.8°C) and flash point (288.1°C), consistent with its polar functional groups and molecular rigidity . Experimental solubility data remain limited, but analogous spirocyclic nitriles demonstrate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.31 g/cm³ | |
| Boiling Point | 552.8°C at 760 mmHg | |
| Flash Point | 288.1°C | |
| LogP (Octanol-Water) | 0.22 |
Stability and Reactivity
The presence of electron-withdrawing nitrile and carbonyl groups renders the compound stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous environments is recommended to prevent degradation .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The structural complexity of this compound makes it a valuable intermediate in drug discovery. For example, spirocyclic diazaspiro derivatives are frequently employed in the synthesis of kinase inhibitors and neurotransmitter analogs . A patent (US10053477B2) highlights its utility in producing phosphorus-containing therapeutics targeting inflammatory pathways .
Biological Activity
While direct pharmacological studies on this compound are scarce, structurally related diazaspiro derivatives exhibit:
Future Research Directions
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Synthetic Optimization: Development of enantioselective routes to access stereochemically pure variants.
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Biological Screening: Evaluation of antimicrobial and antiproliferative activities.
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Computational Modeling: DFT studies to correlate electronic structure with reactivity.
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